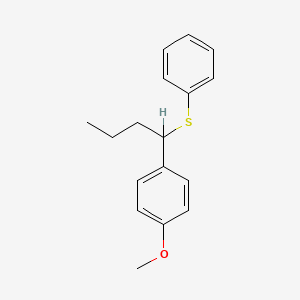
Anisole, p-(1-(phenylthio)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole, p-(1-(phenylthio)butyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, with a phenylthio group (-SPh) and a butyl chain attached to the para position of the anisole
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing anisole derivatives involves the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a suitable alkyl halide under basic conditions to form the ether linkage.
O-Methylation of Phenol: Another method involves the O-methylation of phenol using dimethyl sulfate or methyl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
Catalytic Methylation: Industrially, anisole can be synthesized via the catalytic methylation of phenol using methanol in the presence of a zeolite catalyst. This method is advantageous due to its high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole derivatives undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the methoxy group.
Oxidation and Reduction: Anisole derivatives can be oxidized to form quinones or reduced to form corresponding hydroxy compounds.
Substitution Reactions: The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Nitration: Formation of nitroanisole derivatives.
Halogenation: Formation of halogenated anisole derivatives.
Oxidation: Formation of anisole quinones.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Anisole derivatives are used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Anisole derivatives can be used as probes in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Fragrance and Flavor Industry: Anisole and its derivatives are used in the production of fragrances and flavors due to their pleasant aromatic properties.
Mecanismo De Acción
The mechanism of action of anisole derivatives involves their interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The overall reactivity of anisole derivatives is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring .
Comparación Con Compuestos Similares
Methoxybenzene (Anisole): The simplest anisole derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole derivative with a phenylthio group attached to the benzene ring.
Butylphenylthioanisole: Anisole derivative with a butyl chain and a phenylthio group attached to the benzene ring.
Uniqueness:
Structural Features: Anisole, p-(1-(phenylthio)butyl)- is unique due to the presence of both a phenylthio group and a butyl chain attached to the para position of the anisole, which imparts distinct chemical and physical properties.
Reactivity: The combination of electron-donating and electron-withdrawing groups on the aromatic ring influences the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Número CAS |
60702-17-2 |
|---|---|
Fórmula molecular |
C17H20OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-phenylsulfanylbutyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-3-7-17(19-16-8-5-4-6-9-16)14-10-12-15(18-2)13-11-14/h4-6,8-13,17H,3,7H2,1-2H3 |
Clave InChI |
PJQVDTJIZNYTEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















